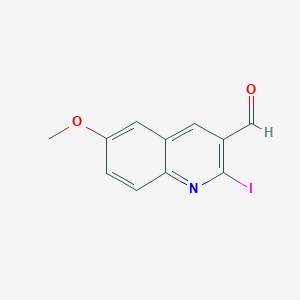

2-Iodo-6-methoxyquinoline-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Iodo-6-methoxyquinoline-3-carbaldehyde is a synthetic compound that belongs to the class of quinoline derivatives. It has the molecular formula C11H8INO2 and a molecular weight of 313.094 g/mol

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-6-methoxyquinoline-3-carbaldehyde typically involves the iodination of 6-methoxyquinoline-3-carbaldehyde. One common method involves the use of iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at around room temperature to ensure the selective iodination at the 2-position of the quinoline ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

This compound undergoes palladium-catalyzed cross-coupling reactions with arylboronic acids to form 2-arylquinoline derivatives. These reactions are critical for introducing aromatic substituents at the C2 position:

Reaction Conditions

-

Catalyst : Pd₂(dba)₃ (5 mol%)

-

Ligand : PPh₃ (5 mol%)

-

Base : tert-BuOK (1 mmol)

-

Solvent : Toluene/H₂O (4:1)

-

Temperature : Reflux (16 h)

Example Reaction

2-Iodo-6-methoxyquinoline-3-carbaldehyde + Arylboronic acid → 2-Aryl-6-methoxyquinoline-3-carbaldehyde

Applications

-

Used to synthesize neuroprotective quinolylnitrones (QNs) by coupling with substituted aryl groups .

Nucleophilic Substitution Reactions

The iodine atom at C2 is susceptible to nucleophilic displacement, enabling functional group interconversion:

Fluorination

Arylsulfonylation

-

Reagent : Arylsulfonyl chlorides

-

Conditions : H₂O, 80°C (5 h)

Heck-Type Coupling Reactions

The iodo substituent participates in palladium-mediated coupling with alkenes:

Reaction Pathway

this compound + Ethyl acrylate → 2-Ethoxypropenyl-6-methoxyquinoline-3-carbaldehyde

Conditions

Nitrone Formation

The aldehyde group reacts with N-alkylhydroxylamines to form nitrone derivatives, key intermediates in neuroprotective agent synthesis:

General Procedure

Example Product

Quinolylnitrone (QN) derivatives with enhanced blood-brain barrier permeability .

Reductive Transformations

The aldehyde group can be selectively reduced while retaining the iodo substituent:

Reduction to Alcohol

Mechanistic Insights

-

Suzuki Coupling : Proceeds via oxidative addition of the C–I bond to Pd⁰, followed by transmetallation with the boronic acid and reductive elimination .

-

Nitrone Formation : Involves nucleophilic attack of the hydroxylamine on the aldehyde, followed by dehydration .

This compound’s reactivity profile underscores its utility in synthesizing complex heterocycles and bioactive molecules. Experimental protocols emphasize the need for optimized Pd catalysts and controlled conditions to achieve high regioselectivity and yields.

Applications De Recherche Scientifique

Chemical Synthesis and Properties

The synthesis of 2-Iodo-6-methoxyquinoline-3-carbaldehyde typically involves the iodination of 6-methoxyquinoline-3-carbaldehyde using iodine and an oxidizing agent under controlled conditions. The reaction is usually performed in organic solvents like acetonitrile or dichloromethane at room temperature to ensure selective iodination at the 2-position of the quinoline ring.

Reaction Mechanisms

The compound undergoes various chemical reactions:

- Substitution Reactions : The iodine atom can be replaced by nucleophiles such as thiols or amines.

- Oxidation and Reduction : The aldehyde group can be oxidized to form carboxylic acids or reduced to yield alcohols.

Chemistry

This compound serves as a crucial building block for synthesizing more complex quinoline derivatives. Its unique structure allows for various modifications that can lead to new compounds with enhanced properties.

Biological Activities

Research has indicated that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of quinoline compounds possess significant antimicrobial activity against various pathogens, including Mycobacterium smegmatis and Pseudomonas aeruginosa .

- Anticancer Potential : There is ongoing research into its efficacy as a therapeutic agent in cancer treatment, with preliminary studies suggesting it may interact with cellular enzymes and receptors involved in tumor progression .

Medicinal Chemistry

The compound is being investigated for its potential use in treating diseases such as tuberculosis and cancer. Its structural characteristics allow it to interact with biological targets effectively, which is essential for drug design .

Industrial Applications

In the industrial sector, this compound is utilized in the production of dyes, pigments, and other chemical products. Its reactivity allows it to be incorporated into various formulations, enhancing the performance and properties of industrial materials.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Antimicrobial Activity : A study demonstrated that derivatives synthesized from this compound showed significant activity against bacterial strains, indicating potential for developing new antibiotics .

- Anticancer Research : Research published in prominent journals has explored the compound's ability to inhibit cancer cell proliferation, suggesting its utility in developing novel anticancer therapies .

- Neuroprotective Effects : Recent studies have indicated that certain derivatives exhibit neuroprotective properties in models of ischemia, highlighting their potential in treating neurological disorders .

Mécanisme D'action

The mechanism of action of 2-Iodo-6-methoxyquinoline-3-carbaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may interact with cellular enzymes and receptors, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-6-methoxyquinoline-3-carbaldehyde: Similar in structure but with a chlorine atom instead of iodine.

2-Bromo-6-methoxyquinoline-3-carbaldehyde: Similar in structure but with a bromine atom instead of iodine.

Uniqueness

2-Iodo-6-methoxyquinoline-3-carbaldehyde is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The iodine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s properties compared to its chloro and bromo analogs .

Activité Biologique

2-Iodo-6-methoxyquinoline-3-carbaldehyde is a synthetic compound belonging to the quinoline class, characterized by the presence of an iodine atom that significantly influences its biological properties. This article reviews the biological activity of this compound, including its potential applications in medicine and research.

- Molecular Formula : C11H8INO2

- Molecular Weight : 313.094 g/mol

- Structure : The compound features a quinoline ring system with a methoxy group at the 6-position and an aldehyde functional group at the 3-position, with iodine substituting at the 2-position.

The exact mechanism of action for this compound remains partially elucidated. However, it is believed to interact with various molecular targets, influencing cellular pathways and enzyme activities. The iodine atom may facilitate unique interactions, such as halogen bonding, enhancing its reactivity compared to other halogenated quinoline derivatives .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent activity, comparable to established antimicrobial agents .

Anticancer Properties

Preliminary studies have indicated that this compound possesses anticancer potential. In vitro assays demonstrated cytotoxic effects on cancer cell lines, with mechanisms potentially involving apoptosis induction and cell cycle arrest. For instance, treatment with this compound resulted in a dose-dependent decrease in cell viability among tested cancer cells .

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated that this compound had an MIC of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli. These findings suggest its potential as a lead compound in developing new antimicrobial agents .

Neuroprotective Effects

Another investigation focused on the neuroprotective capabilities of quinoline derivatives in models of ischemic stroke. The study found that this compound significantly improved neuronal survival rates when administered post-injury, highlighting its potential therapeutic application in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | Moderate | Low | Minimal |

| 2-Bromo-6-methoxyquinoline-3-carbaldehyde | Low | Moderate | Low |

Propriétés

IUPAC Name |

2-iodo-6-methoxyquinoline-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8INO2/c1-15-9-2-3-10-7(5-9)4-8(6-14)11(12)13-10/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXEFHNZOHBXBNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C(N=C2C=C1)I)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.